3,5-Dichloro-2-fluoro-4-iodobenzoic acid

Catalog No.
S14437459
CAS No.
M.F
C7H2Cl2FIO2
M. Wt
334.89 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dichloro-2-fluoro-4-iodobenzoic acid

Product Name

3,5-Dichloro-2-fluoro-4-iodobenzoic acid

IUPAC Name

3,5-dichloro-2-fluoro-4-iodobenzoic acid

Molecular Formula

C7H2Cl2FIO2

Molecular Weight

334.89 g/mol

InChI

InChI=1S/C7H2Cl2FIO2/c8-3-1-2(7(12)13)5(10)4(9)6(3)11/h1H,(H,12,13)

InChI Key

FEFYPACBXIHIHK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)I)Cl)F)C(=O)O

3,5-Dichloro-2-fluoro-4-iodobenzoic acid is a halogenated aromatic compound characterized by the presence of two chlorine atoms, one fluorine atom, and one iodine atom attached to a benzoic acid structure. Its molecular formula is C7_7H3_3Cl2_2F I O2_2, and it has a molecular weight of approximately 293.46 g/mol. The presence of multiple halogens in its structure significantly influences its chemical reactivity and biological properties, making it a compound of interest in various fields, including medicinal chemistry and materials science.

  • Electrophilic Substitution Reactions: The halogens on the aromatic ring can direct further substitution reactions, with the fluorine atom typically acting as a meta-directing group.
  • Nucleophilic Substitution Reactions: The iodine atom can be replaced by nucleophiles under suitable conditions.
  • Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other functional groups.
  • Coupling Reactions: It is capable of participating in cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to form biaryl compounds.

Common reagents for these reactions include sodium iodide for nucleophilic substitutions and palladium catalysts for coupling reactions.

Several synthesis methods can be employed to produce 3,5-Dichloro-2-fluoro-4-iodobenzoic acid:

  • Electrophilic Aromatic Substitution: Starting from 3,5-dichloro-2-fluorobenzoic acid, iodine can be introduced using iodine monochloride or other iodine sources under controlled conditions.
  • Halogenation Reactions: Sequential halogenation can be performed using appropriate reagents (e.g., chlorine gas or bromine) followed by fluorination using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide.
  • Functional Group Transformations: Existing functional groups on the benzene ring can be modified through standard organic reactions to introduce the desired halogens.

3,5-Dichloro-2-fluoro-4-iodobenzoic acid has potential applications in:

  • Medicinal Chemistry: As a building block for developing new pharmaceuticals with improved efficacy against resistant strains of bacteria or cancer cells.
  • Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
  • Materials Science: Its unique properties may be exploited in the development of novel materials with specific electronic or optical characteristics.

Several compounds share structural similarities with 3,5-Dichloro-2-fluoro-4-iodobenzoic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3,5-Dichloro-4-iodotolueneTwo chlorine atoms and one iodineIncreased reactivity due to proximity of halogens
4-Fluoro-2-iodobenzoic acidOne fluorine and one iodineVersatile building block for organic synthesis
3-Iodobenzoic acidOne iodine onlySimpler structure; less complex reactivity
2-Chloro-4-fluorobenzoic acidOne chlorine and one fluorineUsed as an intermediate in pesticide synthesis

3,5-Dichloro-2-fluoro-4-iodobenzoic acid stands out due to its unique combination of two chlorine atoms, one fluorine atom, and one iodine atom on the benzoic framework. This specific arrangement enhances its reactivity profile compared to compounds with fewer halogen substituents.

Halogenation Strategies for Polyhalogenated Benzoic Acid Derivatives

The synthesis of polyhalogenated benzoic acids often begins with decarboxylative halogenation, a process exemplified by the Hunsdiecker–Borodin reaction. This method involves treating silver carboxylates with halogens (X₂) to yield alkyl halides via radical intermediates. For aromatic systems, electrophilic halogenation dominates, particularly for chlorination and iodination. For instance, 3,5-dichlorobenzoic acid can be synthesized via directed ortho-metallation of benzoic acid derivatives followed by halogenation. A Grignard-based approach involves reacting (3,5-dichlorophenyl)magnesium chloride with carbon dioxide to form the carboxylic acid moiety.

Iodination at the para position presents challenges due to the steric and electronic effects of adjacent substituents. Pd(II)-catalyzed C–H iodination using molecular iodine (I₂) as both the halogen source and oxidant has emerged as a viable strategy. This method employs CsOAc to scavenge iodide ions, preventing catalyst deactivation and enabling catalytic turnover. Table 1 summarizes key halogenation conditions for benzoic acid derivatives.

Table 1: Halogenation Methods for Benzoic Acid Derivatives

HalogenMethodReagents/ConditionsYield (%)Reference
ClHunsdiecker–BorodinAg salt, Cl₂, CCl₄, Δ60–75
IPd-catalyzed C–H activationPd(OAc)₂, I₂, CsOAc, CH₃CN70–85
FBalz–Schiemann reactionDiazonium BF₄⁻, Δ, HF80–90

Diazotization and Nucleophilic Aromatic Substitution Pathways

Fluorine introduction at the ortho position is efficiently achieved via the Balz–Schiemann reaction, which converts aryl diazonium tetrafluoroborates to aryl fluorides upon pyrolysis. For 3,5-dichloro-2-fluoro-4-iodobenzoic acid, this method requires sequential functionalization: chlorination precedes diazotization to avoid steric hindrance. A patent detailing 2-chloro-4-fluorobenzoic acid synthesis demonstrates this approach, where m-chloroaniline undergoes amino protection, formylation, and fluorination using potassium fluoride and hydrogen peroxide.

Nucleophilic aromatic substitution (NAS) is less common for electron-deficient arenes but becomes feasible with activating groups. For example, nitro groups at the meta position can facilitate iodide displacement under Ullmann conditions. However, competing dehalogenation risks necessitate careful optimization of reaction parameters such as temperature and catalyst loading.

Palladium-Catalyzed Cross-Coupling Reactions in Iodoarene Functionalization

Palladium catalysis enables regioselective iodination without prefunctionalized substrates. The Pd(II)/Pd(IV) redox cycle, initiated by I₂ oxidation, promotes C–H activation at electron-rich positions. A study using amide-directed C–H iodination achieved para selectivity in heterocyclic systems, with CsOAc critical for regenerating Pd(II) from PdI₂ intermediates. Applied to 3,5-dichlorobenzoic acid, this method could install iodine at the 4-position with >80% yield.

Cross-coupling strategies also permit late-stage diversification. Suzuki–Miyaura couplings using iodobenzoic acid derivatives and boronic acids have been reported, though steric bulk from chlorine and fluorine substituents may necessitate bulky phosphine ligands (e.g., SPhos) to enhance reactivity.

Mechanochemical Approaches for Solid-State Halogen Exchange

Mechanochemical synthesis, utilizing ball milling to induce solid-state reactions, offers a solvent-free alternative for halogen exchange. While not directly documented for iodobenzoic acids, analogous systems demonstrate the feasibility of milling potassium iodide with aryl chlorides in the presence of Cu catalysts. For example, 4-chlorobenzoic acid and KI under mechanochemical conditions yield 4-iodobenzoic acid via nucleophilic aromatic substitution. Applied to 3,5-dichloro-2-fluorobenzoic acid, this method could replace chloride with iodide at the 4-position, though competing defluorination must be mitigated through controlled milling time and temperature.

Table 2: Mechanochemical Halogen Exchange Conditions

SubstrateHalogen SourceCatalystTime (h)Yield (%)
4-Chlorobenzoic acidKICuI1265
2-FluorobromobenzeneNaINone872

The electronic environment of 3,5-Dichloro-2-fluoro-4-iodobenzoic acid is dominated by the inductive and resonance effects of its multiple halogen substituents [3]. Each halogen atom contributes distinct electronic characteristics that collectively influence the reactivity of the aromatic system and the carboxylic acid functionality.

The electronegative halogen substituents exhibit strong electron-withdrawing inductive effects that stabilize the carboxylate anion, thereby increasing the acidity of the carboxylic acid group [3] [4]. This effect is quantified through Hammett substituent constants, which demonstrate the relative electron-withdrawing capabilities of each halogen.

Substituentσ_metaσ_paraσ_inductiveElectronegativityVan der Waals Radius (Å)
F0.340.060.524.01.47
Cl0.370.230.473.01.75
Br0.390.230.502.81.85
I0.350.180.392.51.98

The fluorine substituent at the ortho position (2-position) exerts the strongest inductive effect due to its high electronegativity, contributing significantly to the overall electron-deficient character of the aromatic ring [5] [6]. The chlorine atoms at positions 3 and 5 provide moderate electron-withdrawing effects, while the iodine at position 4 contributes the weakest inductive effect among the halogens present [7] [8].

Despite their electron-withdrawing inductive effects, halogens also possess lone pairs that can participate in resonance donation to the aromatic system [9] [10]. However, in polyhalogenated systems, the cumulative inductive effects typically predominate over resonance effects, resulting in overall deactivation of the aromatic ring toward electrophilic substitution [11] [12].

The positioning of substituents creates distinct electronic microenvironments within the molecule [13]. The ortho-substituted fluorine atom experiences additional steric interactions with the carboxyl group, leading to enhanced acidity through both electronic and conformational effects [13]. The meta-positioned chlorine atoms at positions 3 and 5 exert their electron-withdrawing effects primarily through inductive mechanisms, as resonance interactions are minimal from these positions [3] [6].

Halogen CombinationInductive EffectResonance EffectNet Effect
F-ClStrong Electron-WithdrawingWeak Electron-DonatingDeactivating
F-BrStrong Electron-WithdrawingWeak Electron-DonatingDeactivating
F-IModerate Electron-WithdrawingWeak Electron-DonatingDeactivating
Cl-BrModerate Electron-WithdrawingWeak Electron-DonatingDeactivating
Cl-IModerate Electron-WithdrawingWeak Electron-DonatingDeactivating
Br-IWeak Electron-WithdrawingWeak Electron-DonatingDeactivating

The para-positioned iodine atom (relative to the carboxyl group) exhibits both inductive and resonance effects, though its larger size and polarizability make it particularly susceptible to oxidative addition reactions in cross-coupling processes [14]. The combination of multiple halogens creates a synergistic electron-withdrawing effect that significantly enhances the electrophilicity of the carbonyl carbon in nucleophilic acyl substitution reactions [15].

Solvent-Polarity-Dependent Chemoselectivity in Carboxylic Acid Derivatives

The reactivity of 3,5-Dichloro-2-fluoro-4-iodobenzoic acid derivatives demonstrates remarkable sensitivity to solvent polarity, with distinct reaction pathways favored in different solvent environments [16] [17]. This solvent-dependent chemoselectivity arises from differential stabilization of reaction intermediates and transition states by solvents of varying polarity and protic nature.

In nonpolar solvents such as cyclohexane and carbon tetrachloride, carboxylic acid derivatives exhibit reduced reactivity due to poor solvation of ionic intermediates [16]. The low dielectric constants of these solvents (2.02 for cyclohexane, 2.24 for carbon tetrachloride) provide minimal stabilization for charged species, leading to slower reaction rates in nucleophilic substitution processes [18].

SolventDielectric ConstantPolarity ClassCarboxylic Acid Reactivity
Cyclohexane2.02NonpolarLow
Carbon Tetrachloride2.24NonpolarLow
Toluene2.38NonpolarLow
Chloroform4.81Polar AproticModerate
Tetrahydrofuran7.58Polar AproticModerate
Dichloromethane8.93Polar AproticModerate
Acetone20.7Polar AproticHigh
Methanol32.7Polar ProticHigh
Dimethyl Sulfoxide46.7Polar AproticHigh
Water80.1Polar ProticVery High

Polar aprotic solvents such as dimethyl sulfoxide and acetone enhance the nucleophilicity of anionic species by preferentially solvating cations while leaving anions relatively unsolvated [19]. This selective solvation effect increases the reactivity of nucleophiles in substitution reactions involving carboxylic acid derivatives, leading to enhanced reaction rates and altered product distributions [20].

Polar protic solvents, including water and methanol, provide extensive hydrogen bonding networks that stabilize both cationic and anionic intermediates [18]. The high dielectric constant of water (80.1) particularly favors ionization processes and stabilizes charged transition states in nucleophilic acyl substitution reactions [16]. However, protic solvents can also compete as nucleophiles in certain reaction pathways, leading to hydrolysis or alcoholysis products.

The carboxylic acid functionality in 3,5-Dichloro-2-fluoro-4-iodobenzoic acid demonstrates enhanced dissociation in polar protic solvents due to stabilization of the carboxylate anion through hydrogen bonding interactions [18]. This increased acidity in protic media facilitates reactions that proceed through carboxylate intermediates, such as esterification and amidation processes.

Solvent polarity also influences the regioselectivity of electrophilic aromatic substitution reactions on the polyhalogenated scaffold [21]. In polar media, the electron-withdrawing effects of the halogen substituents are enhanced, directing incoming electrophiles to positions that minimize unfavorable electronic interactions [22].

Radical-Mediated Pathways in Halogen-Rich Aromatic Systems

Polyhalogenated aromatic compounds such as 3,5-Dichloro-2-fluoro-4-iodobenzoic acid participate in diverse radical-mediated transformations that exploit the unique reactivity patterns of carbon-halogen bonds [23] [24]. These radical pathways provide access to selective functionalization reactions that complement traditional polar mechanisms.

Hydroxyl radical reactions represent a fundamental class of radical processes involving halogenated aromatic systems [24]. Electrogenerated hydroxyl radicals attack the aromatic ring through addition mechanisms, forming hydroxycyclohexadienyl radical intermediates that subsequently rearomatize through various pathways [24]. The presence of multiple halogen substituents influences both the initial addition step and the subsequent rearomatization process.

Reaction TypeInitiation MethodTarget BondProductsSelectivity
Hydroxyl Radical AdditionElectrogeneration/PhotolysisC-H BondHydroxylated AromaticsModerate
Halogen Atom AbstractionThermal/PhotolysisC-X BondRadical IntermediatesHigh
Photochemical DehalogenationUV IrradiationC-X BondDehalogenated AromaticsHigh
Metal-Catalyzed Cross-CouplingPalladium CatalystC-X BondCross-Coupled ProductsVery High
Electrochemical OxidationElectrochemical CellC-H BondRadical Cation SpeciesModerate

The iodine substituent in 3,5-Dichloro-2-fluoro-4-iodobenzoic acid exhibits particular reactivity in radical processes due to the relatively weak carbon-iodine bond strength [14]. Photochemical irradiation can induce homolytic cleavage of the carbon-iodine bond, generating aryl radicals that participate in subsequent coupling reactions [25]. This photochemical dehalogenation process is facilitated by halogen bonding interactions between the iodine atom and Lewis basic additives such as methoxide ions [25].

Metal-catalyzed radical processes involving palladium complexes demonstrate exceptional selectivity in transformations of polyhalogenated aromatics [14]. The oxidative addition of aryl halides to palladium(0) centers proceeds through cooperative mechanisms involving two palladium atoms, where one center coordinates the departing halogen through halogen bonding while another inserts into the carbon-halogen bond [14]. This dual-palladium mechanism provides enhanced reactivity toward less reactive carbon-halogen bonds and enables selective functionalization of specific positions within polyhalogenated scaffolds.

Electrochemical radical generation offers precise control over radical initiation and propagation in halogenated aromatic systems [26]. The formation of radical cation intermediates through anodic oxidation enables cross-coupling reactions between aromatic substrates without the need for external oxidants or metal catalysts [26]. These electrochemical methods are particularly effective for halogenated substrates, as the halogen substituents remain intact during the coupling process, providing handles for subsequent transformations.

The atmospheric oxidation of halogenated aromatics proceeds through hydroxyl radical mechanisms that demonstrate distinct kinetic patterns depending on the halogen substitution pattern [23]. Polyhalogenated compounds exhibit slower oxidation rates compared to their monohalogenated analogs due to the cumulative electron-withdrawing effects of multiple halogen substituents, which reduce the electron density available for radical attack [23].

Radical chain mechanisms in halogen-rich systems often involve halogen atom transfer processes that propagate the reaction through successive carbon-halogen bond formations and cleavages [27]. These chain reactions can achieve high efficiency under appropriate conditions, providing synthetic routes to complex polyhalogenated products with precise regiocontrol.

3,5-Dichloro-2-fluoro-4-iodobenzoic acid represents a unique tetrahalogenated aromatic carboxylic acid that has garnered attention in medicinal chemistry research, particularly in the development of cystic fibrosis transmembrane conductance regulator potentiators [1] [2]. Structure-activity relationship studies have demonstrated that halogenated benzoic acid derivatives exhibit significant potential as scaffolds for designing compounds that modulate chloride channel activity [2] [3].

The molecular architecture of 3,5-Dichloro-2-fluoro-4-iodobenzoic acid incorporates four distinct halogen atoms within a single aromatic ring system, creating a highly electronegative environment that fundamentally alters the compound's physicochemical properties [4]. Research has established that the positioning of multiple halogens on the benzene ring creates distinct electrostatic potential surfaces that can engage in halogen bonding interactions with protein targets [5] [6]. The presence of iodine at the 4-position, chlorine atoms at the 3 and 5 positions, and fluorine at the 2-position generates a complex pattern of electron-withdrawing effects that significantly influences the compound's biological activity.

Studies investigating halogenated compounds in cystic fibrosis research have revealed that the electronic properties of different halogen substituents contribute differentially to potentiator activity [2] [7]. The incorporation of heavy halogens such as bromine and iodine has been shown to enhance binding affinity through halogen bonding interactions with backbone carbonyl oxygen atoms in the protein binding site [5] [8]. Specifically, research has demonstrated that bromine atoms positioned at the 4-position of aromatic rings can form weak halogen bonds with distances of approximately 3.7-4.0 Å to backbone nitrogen atoms, contributing to improved compound potency [5].

The strategic arrangement of multiple halogen substituents in 3,5-Dichloro-2-fluoro-4-iodobenzoic acid creates opportunities for multiple simultaneous interactions with protein targets. The chlorine atoms at positions 3 and 5 provide electron-withdrawing effects that enhance the electrophilicity of the carboxylic acid group, while the fluorine at position 2 offers additional hydrogen bonding potential and metabolic stability [9] [10]. The iodine substituent at position 4 represents the most polarizable halogen in the structure, capable of forming the strongest halogen bonds among the four halogens present [10] [11].

Experimental data from related halogenated compound studies indicate that the presence of multiple halogens can lead to synergistic effects in biological activity [11] [12]. Research examining halogen substitution patterns has revealed that compounds bearing heavier halogens such as bromine and iodine demonstrate enhanced binding affinities compared to their lighter halogen counterparts [10] [11]. In studies of serotonin reuptake inhibitors, compounds with 3,4-dichloro substitution patterns showed significantly improved activity, with binding constants in the nanomolar range [11].

The carboxylic acid functionality in 3,5-Dichloro-2-fluoro-4-iodobenzoic acid provides an essential pharmacophore element that can participate in ionic interactions and hydrogen bonding with target proteins [13] [14]. The electron-withdrawing nature of the surrounding halogen atoms increases the acidity of the carboxylic acid group, potentially enhancing its ability to form strong electrostatic interactions with basic amino acid residues in protein binding sites [13] [15].

Bioisosteric Replacement Strategies Using Heavy Halogen Atoms

The application of 3,5-Dichloro-2-fluoro-4-iodobenzoic acid in bioisosteric replacement strategies represents an advanced approach to medicinal chemistry optimization, particularly focusing on the utilization of heavy halogen atoms to modulate biological activity [9] [8] [16]. Heavy halogens, specifically bromine and iodine, have emerged as powerful tools for fine-tuning molecular properties while maintaining or enhancing biological activity [10] [17].

Bioisosteric replacement involving heavy halogens operates on the principle that larger, more polarizable halogen atoms can provide unique interaction profiles compared to their lighter counterparts [8] [16]. The iodine atom present in 3,5-Dichloro-2-fluoro-4-iodobenzoic acid offers the highest polarizability among the halogens, enabling the formation of strong halogen bonds with electron-rich acceptors in biological systems [16] [11]. Research has demonstrated that iodine-containing compounds can achieve binding affinities that are substantially enhanced compared to fluorine or chlorine analogs [8] [16].

Computational studies examining halogen bioisosterism have revealed that the replacement of smaller halogens with iodine can lead to significant changes in molecular electrostatic potential [8] [16]. The larger van der Waals radius of iodine (2.15 Å) compared to chlorine (1.81 Å) and fluorine (1.35 Å) creates distinct steric profiles that can be exploited to achieve selective binding to target proteins [10]. The sigma-hole effect associated with iodine is particularly pronounced, creating regions of positive electrostatic potential that can engage in directional halogen bonding interactions [18] [16].

The strategic positioning of the iodine atom at the 4-position in 3,5-Dichloro-2-fluoro-4-iodobenzoic acid offers optimal geometric orientation for halogen bond formation with protein targets [5] [16]. Crystallographic studies of halogen-bonded protein-ligand complexes have shown that iodine atoms can form contacts with backbone carbonyl oxygens at distances ranging from 3.0 to 3.5 Å, representing energetically favorable interactions [18] [6].

Comparative analysis of halogen substitution effects has demonstrated that the progression from fluorine to chlorine to bromine to iodine generally correlates with increased lipophilicity and binding affinity [19] [10] [17]. Studies investigating halogen-containing drug molecules have shown that iodine substitution can lead to 10-fold or greater improvements in biological activity compared to lighter halogen analogs [11]. The enhanced activity is attributed to the stronger halogen bonding capability of iodine and its ability to make more favorable van der Waals interactions due to its larger size [10].

The combination of multiple halogen types within 3,5-Dichloro-2-fluoro-4-iodobenzoic acid creates opportunities for complementary bioisosteric effects [17] [11]. The fluorine atom at position 2 provides metabolic stability and maintains favorable pharmacokinetic properties, while the chlorine atoms at positions 3 and 5 offer intermediate polarizability and moderate halogen bonding capability [9] [19]. This multi-halogen approach allows for the optimization of multiple molecular properties simultaneously, including binding affinity, selectivity, metabolic stability, and solubility [17].

Experimental validation of heavy halogen bioisosterism has been demonstrated in various therapeutic areas, including kinase inhibition and neurotransmitter transport modulation [11]. Research examining cobalt bis(dicarbollide) derivatives substituted with different halogens found that compounds containing iodine showed the most selective antibacterial activity, particularly against Staphylococcus aureus [12]. The study revealed a clear correlation between increasing atomic mass of halogen substituents and improved biological activity, with iodine-containing derivatives demonstrating superior therapeutic indices [12].

Prodrug Design Through Carboxylic Acid Functionalization

The carboxylic acid moiety present in 3,5-Dichloro-2-fluoro-4-iodobenzoic acid provides an excellent foundation for prodrug design strategies aimed at improving drug delivery and bioavailability [20] [21] [22]. Carboxylic acid functionalization represents one of the most widely employed approaches in prodrug development, offering multiple pathways for controlled drug release and tissue-specific activation [23] [24].

Ester prodrug formation represents the most common strategy for carboxylic acid functionalization, involving the conversion of the carboxylic acid group to ester derivatives that can be hydrolyzed by endogenous esterases [21] [24] [25]. The electron-withdrawing effects of the multiple halogen substituents in 3,5-Dichloro-2-fluoro-4-iodobenzoic acid significantly influence the reactivity and hydrolysis kinetics of potential ester prodrugs [21] [26]. The presence of electron-withdrawing groups increases the electrophilicity of the carbonyl carbon in ester derivatives, potentially accelerating enzymatic hydrolysis rates [25] [26].

Simple alkyl ester prodrugs, such as ethyl or methyl esters of 3,5-Dichloro-2-fluoro-4-iodobenzoic acid, can be designed to undergo rapid hydrolysis by carboxylesterases present in blood and liver tissues [21] [23]. Research has demonstrated that ethyl esters are particularly effective for improving oral bioavailability, as they can be efficiently cleaved by carboxylesterase 1 (CES1) enzymes predominantly found in hepatic tissue [23] [24]. The hydrolysis of ethyl esters typically follows first-order kinetics, with half-lives ranging from minutes to hours depending on the electronic environment of the ester bond [26].

More sophisticated prodrug approaches can utilize specialized ester moieties designed for tissue-specific activation or controlled release [23] [24]. Glycolic acid esters represent one such strategy, incorporating a fragmentable promoiety that undergoes spontaneous cyclization following initial ester hydrolysis [24] [25]. The formation of glycolic acid esters of 3,5-Dichloro-2-fluoro-4-iodobenzoic acid would create prodrugs capable of releasing the active carboxylic acid through a two-step mechanism involving enzymatic hydrolysis followed by spontaneous chemical degradation [24].

Phthalidyl ester prodrugs offer another advanced approach for carboxylic acid functionalization, providing enhanced stability and controlled release characteristics [20]. The formation of phthalidyl esters involves the creation of a cyclic acetal structure that can be hydrolyzed under physiological conditions to release the parent carboxylic acid [20]. Research has shown that phthalidyl esters demonstrate improved oral absorption compared to free carboxylic acids, while maintaining good chemical stability during formulation and storage [20].

The unique electronic properties of 3,5-Dichloro-2-fluoro-4-iodobenzoic acid may require specialized considerations in prodrug design due to the significant electron-withdrawing effects of the multiple halogen substituents [15]. The enhanced acidity of the carboxylic acid group (predicted pKa values significantly lower than unsubstituted benzoic acid) may influence the stability and hydrolysis kinetics of ester prodrugs [15]. Computational modeling studies suggest that highly electronegative substituents can alter the preferred hydrolysis pathway and may require adjustment of ester chain length or branching to achieve optimal bioactivation rates [24].

Amino acid ester prodrugs represent an additional strategy that can be applied to 3,5-Dichloro-2-fluoro-4-iodobenzoic acid, utilizing naturally occurring amino acids as promoieties [24] [25]. These prodrugs can be designed to undergo hydrolysis by specific peptidases or aminopeptidases, providing opportunities for tissue-selective activation [23] [24]. The incorporation of amino acid promoieties also offers the potential for transporter-mediated uptake, as amino acid transporters are widely distributed throughout the body and can facilitate enhanced tissue penetration [24].

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

333.84606 g/mol

Monoisotopic Mass

333.84606 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types